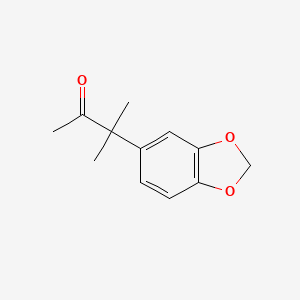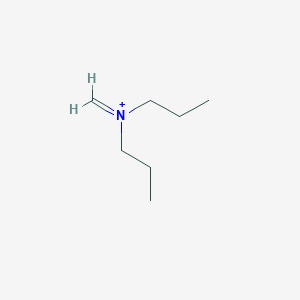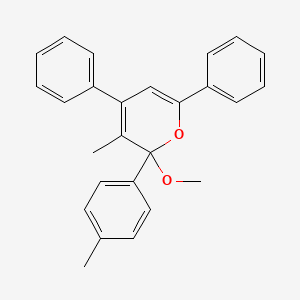
3-Ethyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium iodide is a chemical compound with the molecular formula C17H16NS.I. It is a benzothiazolium salt, characterized by the presence of a benzothiazole ring fused with an ethyl group and a phenylethenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-phenylethenyl bromide with 3-ethyl-1,3-benzothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with iodine to form the iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like thiols, amines; reactions are conducted in polar solvents under mild heating.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding benzothiazoline derivative.
Substitution: Formation of substituted benzothiazolium salts.
Applications De Recherche Scientifique
3-Ethyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with proteins and enzymes, inhibiting their activity and affecting cellular functions. The pathways involved include the induction of oxidative stress and apoptosis in target cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-2-(2-phenylethenyl)-4-quinazolinone: A quinazoline derivative with similar structural features.
Benzothiazolium salts: Compounds with a benzothiazole ring and various substituents.
Uniqueness
3-Ethyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium iodide is unique due to its specific combination of an ethyl group and a phenylethenyl group on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
81067-47-2 |
|---|---|
Formule moléculaire |
C17H16INS |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
3-ethyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C17H16NS.HI/c1-2-18-15-10-6-7-11-16(15)19-17(18)13-12-14-8-4-3-5-9-14;/h3-13H,2H2,1H3;1H/q+1;/p-1 |
Clé InChI |
NPWVWNNPSKMMTG-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


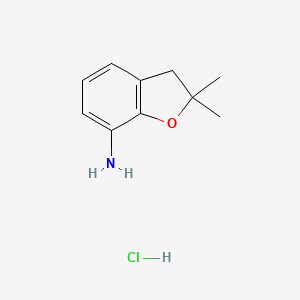
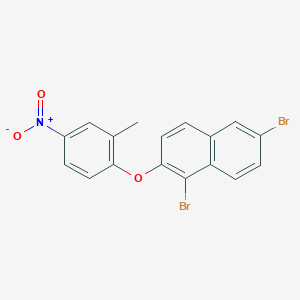
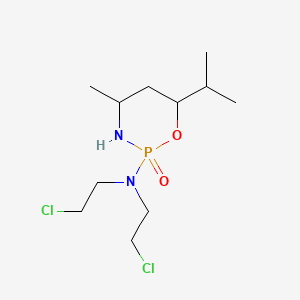
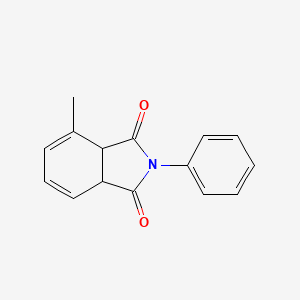
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
